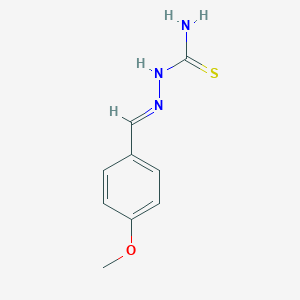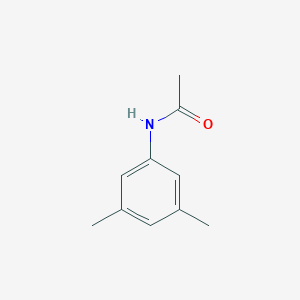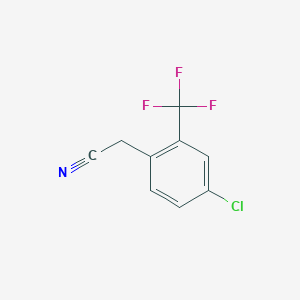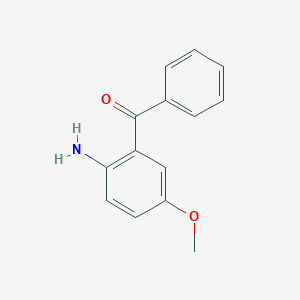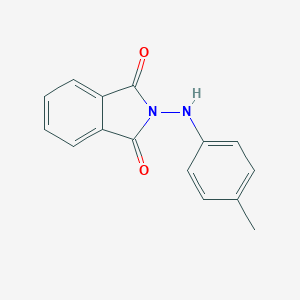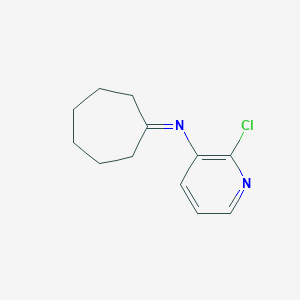
N-(2-Chloropyridin-3-yl)cycloheptanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloropyridin-3-yl)cycloheptanimine, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in multiple cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
N-(2-Chloropyridin-3-yl)cycloheptanimine acts as a competitive inhibitor of GSK-3, binding to the ATP-binding site of the kinase domain and preventing its activity. This inhibition leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Effets Biochimiques Et Physiologiques
The inhibition of GSK-3 by N-(2-Chloropyridin-3-yl)cycloheptanimine has a variety of biochemical and physiological effects, including the activation of the Wnt/β-catenin pathway, the regulation of glycogen metabolism, and the modulation of cell cycle progression and apoptosis. Additionally, N-(2-Chloropyridin-3-yl)cycloheptanimine has been shown to enhance the self-renewal and pluripotency of stem cells, making it a valuable tool for stem cell research.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Chloropyridin-3-yl)cycloheptanimine has several advantages for use in laboratory experiments, including its high potency and selectivity for GSK-3 inhibition, its ability to enhance stem cell self-renewal and pluripotency, and its potential as a therapeutic agent for cancer treatment. However, there are also limitations to its use, including its cost and the potential for off-target effects.
Orientations Futures
There are several future directions for research involving N-(2-Chloropyridin-3-yl)cycloheptanimine, including the development of more potent and selective GSK-3 inhibitors, the investigation of its potential as a therapeutic agent for neurodegenerative disorders, and the exploration of its effects on other cellular processes and signaling pathways. Additionally, the use of N-(2-Chloropyridin-3-yl)cycloheptanimine in combination with other drugs or therapies may enhance its therapeutic potential and lead to new treatment strategies for a variety of diseases.
Méthodes De Synthèse
N-(2-Chloropyridin-3-yl)cycloheptanimine can be synthesized using a multi-step process that involves the reaction of 3-chloropyridine with cycloheptanone, followed by reduction and cyclization to form the final product. The synthesis of N-(2-Chloropyridin-3-yl)cycloheptanimine has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
N-(2-Chloropyridin-3-yl)cycloheptanimine has been extensively studied in scientific research, particularly in the fields of stem cell biology and cancer research. It has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells, making it a valuable tool for stem cell research. Additionally, N-(2-Chloropyridin-3-yl)cycloheptanimine has been shown to inhibit the growth and proliferation of various cancer cell lines, making it a potential therapeutic agent for cancer treatment.
Propriétés
Numéro CAS |
154377-29-4 |
|---|---|
Nom du produit |
N-(2-Chloropyridin-3-yl)cycloheptanimine |
Formule moléculaire |
C12H15ClN2 |
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
N-(2-chloropyridin-3-yl)cycloheptanimine |
InChI |
InChI=1S/C12H15ClN2/c13-12-11(8-5-9-14-12)15-10-6-3-1-2-4-7-10/h5,8-9H,1-4,6-7H2 |
Clé InChI |
RZGLJRXAZBGQQC-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NC2=C(N=CC=C2)Cl)CC1 |
SMILES canonique |
C1CCCC(=NC2=C(N=CC=C2)Cl)CC1 |
Synonymes |
(2-Chloro-pyridin-3-yl)-cycloheptylidene-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



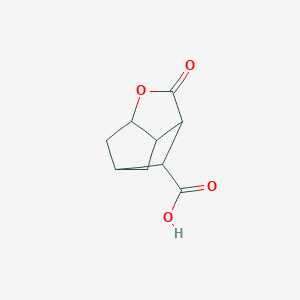
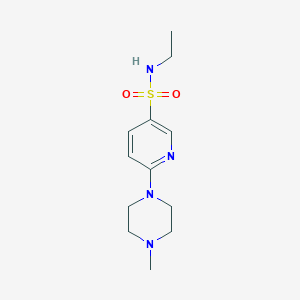
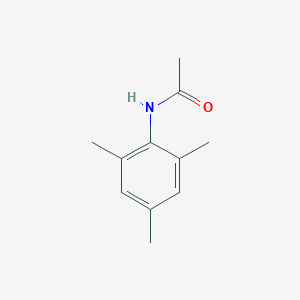
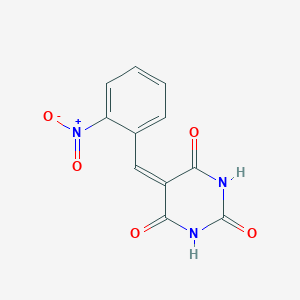
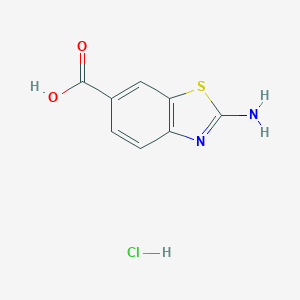
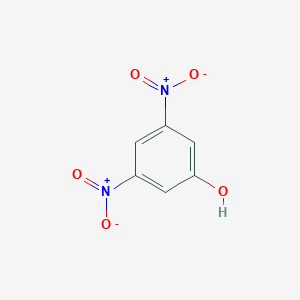
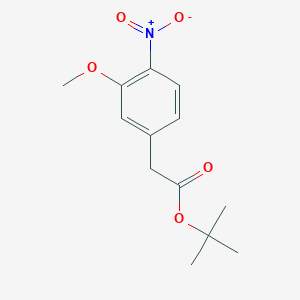
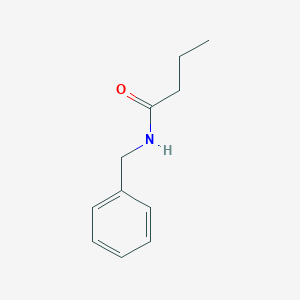
![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)
